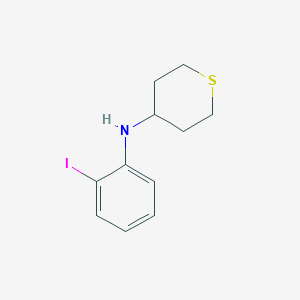

N-(2-iodophenyl)thian-4-amine

Description

N-(2-iodophenyl)thian-4-amine is a sulfur-containing heterocyclic amine comprising a tetrahydrothiopyran (thian) ring with an amine group at the 4-position and a 2-iodophenyl substituent. The iodine atom introduces steric bulk and polarizability, making the compound valuable in pharmaceutical design (e.g., as a halogen bond donor) and materials science.

Properties

Molecular Formula |

C11H14INS |

|---|---|

Molecular Weight |

319.21 g/mol |

IUPAC Name |

N-(2-iodophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14INS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |

InChI Key |

JTLGRXLCTOTIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed tandem reaction, which involves the use of palladium catalysts to facilitate the formation of the desired product . This method is advantageous due to its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods

Industrial production of N-(2-iodophenyl)thian-4-amine may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)thian-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-iodophenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)thian-4-amine exerts its effects involves interactions with specific molecular targets. The iodine atom and thian-4-amine group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-iodophenyl)thian-4-amine with key analogs, emphasizing substituent effects, synthesis, and applications:

| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method | Applications/Notes | References |

|---|---|---|---|---|---|---|

| This compound | Thian-4-amine + 2-iodophenyl | C₁₁H₁₄INS* | ~307.2 | Likely Pd-catalyzed coupling or SNAr | Pharmaceutical intermediates, halogen bonding | [5, 8] |

| N-(3-bromo-4-fluorophenyl)thian-4-amine | Thian-4-amine + 3-bromo-4-fluorophenyl | C₁₁H₁₃BrFNS | 290.20 | Substitution or coupling | High-purity API intermediate | [13] |

| N-(propan-2-yl)thian-4-amine | Thian-4-amine + isopropyl | C₈H₁₇NS | 159.29 | Alkylation of thian-4-amine | Soluble intermediate for organic synthesis | [15] |

| N-(2-iodophenyl)furan-2-carboxamide | Furan-2-carboxamide + 2-iodophenyl | C₁₁H₈INO₂ | 345.10 | Amidation of 2-iodoaniline | Materials science, synthetic precursor | [6] |

| N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine | Thiazol-2-amine + diphenylmethyl-2-iodophenyl | C₂₀H₁₆IN₂S | 459.23 | Oxidative addition to Pd complexes | Catalysis studies, complex formation | [5] |

*Estimated based on analogous structures.

Key Observations:

- Substituent Effects: Iodine vs. Aromatic vs. Aliphatic Substituents: Aliphatic groups (e.g., isopropyl in N-(propan-2-yl)thian-4-amine) improve solubility but reduce aromatic interaction capabilities .

- Synthesis :

- Applications :

Research Findings and Trends

Reactivity :

- The thian ring’s sulfur atom may confer unique electronic properties, influencing reactivity in substitution reactions compared to oxygen-containing analogs (e.g., furan derivatives) .

- Steric hindrance from the 2-iodophenyl group may slow nucleophilic attack, necessitating optimized conditions for coupling .

Biological Activity :

- Halogenated aryl amines exhibit enhanced binding to biomolecular targets via halogen bonds. For example, bromo/fluoro analogs are used in API synthesis, suggesting this compound could serve similar roles .

Material Science :

- While focuses on thiophen-2-amine derivatives for optoelectronics, the thian backbone’s sulfur could similarly modulate electronic properties in conjugated systems .

Biological Activity

N-(2-Iodophenyl)thian-4-amine is an intriguing compound due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a thian (thiophene) ring substituted with an amino group and an iodine atom on a phenyl group. Its molecular formula is , which contributes to its unique reactivity and biological properties. The presence of the iodine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity through mechanisms such as halogen bonding.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens. The iodine substituent may enhance these properties through increased reactivity and interaction with microbial membranes.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of this compound have demonstrated moderate antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. Additionally, the thian-4-amine structure may modulate biological pathways, enhancing its therapeutic potential.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

- Direct Halogenation : This method involves the introduction of the iodine atom onto the phenyl group through electrophilic aromatic substitution.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between aryl halides and thiol derivatives.

- Amination Reactions : Employing nucleophilic substitution to introduce the amino group onto the thian ring.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC₅₀ values suggesting effective inhibition of cell growth in specific tumor types. The mechanism was linked to disruption of microtubule dynamics, similar to known chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds. This compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with efficacy attributed to its ability to disrupt bacterial cell membranes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(2-chlorophenyl)thian-4-amine | Chlorine substituent on phenyl | Enhanced electrophilicity due to chlorine |

| N-(4-bromophenyl)thian-4-amine | Bromine substituent on phenyl | Increased reactivity in cross-coupling reactions |

| N-(3-nitrophenyl)thian-4-amine | Nitro substituent on phenyl | Stronger electron-withdrawing effects |

| This compound | Iodine substituent on phenyl | Enhanced reactivity and diverse synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.